N-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide
Description
N-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide is a synthetic compound that combines structural elements of indole and tetrahydropyran The indole moiety is derived from tryptamine, a naturally occurring compound with various biological activities, while the tetrahydropyran ring is a common structural motif in many bioactive molecules
Properties
Molecular Formula |
C23H26N2O3 |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxyphenyl)oxane-4-carboxamide |
InChI |
InChI=1S/C23H26N2O3/c1-27-19-8-6-18(7-9-19)23(11-14-28-15-12-23)22(26)24-13-10-17-16-25-21-5-3-2-4-20(17)21/h2-9,16,25H,10-15H2,1H3,(H,24,26) |
InChI Key |
VUUYASNDNAAXGR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)C(=O)NCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide typically involves the coupling of tryptamine with a carboxylic acid derivative. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction proceeds as follows:
Reactants: Tryptamine and 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid.
Reagents: N,N’-dicyclohexylcarbodiimide (DCC) and a suitable solvent such as dichloromethane.
Conditions: The reaction mixture is stirred at room temperature for several hours until the formation of the amide bond is complete.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions and using continuous flow reactors. The use of automated systems and high-throughput screening can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The amide bond can be reduced to form the corresponding amine.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be used under anhydrous conditions.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used in polar aprotic solvents.
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Molecular Formula
Molecular Weight
Anticancer Potential
Research indicates that N-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide exhibits significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cells
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.5 | |
| HeLa (Cervical Cancer) | 12.3 | |
| A549 (Lung Cancer) | 10.8 |
The compound demonstrated selective cytotoxicity, sparing normal cells while effectively inhibiting cancer cell proliferation.
Antimicrobial Activity
The compound has shown promising antimicrobial properties against various pathogens, including bacteria and fungi.
Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Candida albicans | 16 |
These findings suggest potential for development into antimicrobial agents.
Neuroprotective Effects
Preliminary studies indicate that the compound may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets.
Binding Affinity Results
| Target Protein | Binding Energy (kcal/mol) | Reference |
|---|---|---|
| PqsR (Pseudomonas aeruginosa) | -7.5 | |
| Acetylcholinesterase | -9.0 |
These results indicate a strong interaction with key proteins involved in disease pathways.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets. The indole moiety can interact with serotonin receptors, while the tetrahydropyran ring can modulate the activity of enzymes involved in metabolic pathways. The compound may exert its effects by binding to these targets and altering their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Similar structure with an isobutylphenyl group instead of a methoxyphenyl group.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Contains a methoxynaphthalenyl group instead of a methoxyphenyl group.
Uniqueness
N-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide is unique due to its combination of indole and tetrahydropyran moieties, which confer distinct biological activities and chemical reactivity. This structural uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
N-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide is a compound of significant interest due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and its potential clinical applications.
Chemical Structure and Properties
The compound features an indole moiety, which is known for its diverse biological activities, and a tetrahydropyran ring that contributes to its pharmacological properties. The presence of the methoxyphenyl group enhances its lipophilicity, potentially improving its bioavailability.
Research indicates that compounds similar to this compound may exert their effects through several mechanisms:
- Inhibition of Apoptosis Regulators : Similar compounds have been shown to interact with Bcl-2 family proteins, which are crucial in regulating apoptosis. By inhibiting these proteins, the compound may promote apoptosis in cancer cells .
- Anti-inflammatory Activity : The compound has been evaluated for its anti-inflammatory properties. Studies have shown that derivatives with similar structures exhibit significant inhibition of inflammatory markers, indicating potential use in treating inflammatory diseases .
- Cytotoxic Effects : In vitro studies have demonstrated that related compounds possess cytotoxic effects against various cancer cell lines, likely through the induction of apoptosis and cell cycle arrest .
Efficacy in Biological Assays
The biological activity of this compound has been assessed through various assays:
Case Studies
- Case Study on Anti-cancer Activity : A study conducted on a series of indole derivatives, including this compound, revealed potent cytotoxicity against A431 and Jurkat cells. The mechanism was attributed to the compound's ability to modulate Bcl-2 family proteins .
- Case Study on Anti-inflammatory Effects : In a controlled experiment, the compound was tested against standard anti-inflammatory drugs. Results indicated that it exhibited comparable efficacy in reducing inflammation markers, suggesting its potential as a therapeutic agent for inflammatory conditions .
Q & A
Basic Research Questions
Q. What are the key structural features of N-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide, and how do they influence its physicochemical properties?
- The compound contains a tetrahydro-2H-pyran ring substituted with a 4-methoxyphenyl group and a carboxamide linker to an indole-3-ethyl moiety. The indole group contributes to π-π stacking interactions, while the methoxy group enhances solubility via polar interactions. The tetrahydro-2H-pyran ring provides conformational rigidity, which may affect binding to biological targets. Calculated properties such as logP and pKa (via tools like JChem) are critical for predicting solubility and bioavailability .
Q. What synthetic strategies are commonly employed to prepare tetrahydro-2H-pyran-4-carboxamide derivatives?
- A typical approach involves:
- Step 1 : Cyclization of diols or ketones to form the tetrahydro-2H-pyran core (e.g., acid-catalyzed Prins cyclization).
- Step 2 : Introduction of the 4-methoxyphenyl group via Friedel-Crafts alkylation or Suzuki coupling.
- Step 3 : Carboxamide formation using activated esters (e.g., HATU/DMAP-mediated coupling of the indole-ethylamine with the pyran-carboxylic acid).
Reaction conditions (temperature, solvent, catalysts) must be optimized to minimize byproducts .
Q. What analytical techniques are recommended for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the pyran ring and indole substitution patterns.
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., C23H25N2O3).
- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., chair vs. boat conformation of the pyran ring) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?
- Methodology :
- Core Modifications : Replace the tetrahydro-2H-pyran with other saturated heterocycles (e.g., piperidine or tetrahydropyran-4-one) to assess conformational flexibility.
- Substituent Variations : Systematically alter the methoxy group (e.g., replace with halogens or bulky substituents) to probe steric and electronic effects.
- Bioisosteric Replacement : Substitute the indole moiety with benzimidazole or azaindole to enhance metabolic stability.
- In vitro Assays : Test against target enzymes (e.g., kinases, GPCRs) using fluorescence polarization or SPR-based binding assays.
SAR insights from analogous compounds (e.g., JAK1 inhibitors) highlight the importance of balancing lipophilicity and hydrogen-bonding capacity .
Q. How might this compound interact with common off-target receptors, and how can selectivity be improved?
- Off-Target Profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to identify cross-reactivity. For example, the indole-ethyl group may bind to serotonin receptors due to structural similarity to tryptamine derivatives.
- Mitigation Strategies :
- Introduce steric hindrance (e.g., methyl groups on the indole nitrogen).
- Optimize the carboxamide linker length to reduce flexibility.
- Computational docking (e.g., Glide or AutoDock) can predict binding modes to prioritize modifications .
Q. What experimental approaches can resolve contradictions in enzymatic inhibition data for this compound?
- Case Study : If IC50 values vary across studies (e.g., due to assay conditions):
- Standardize Assay Conditions : Use identical buffer pH, ATP concentrations, and enzyme isoforms.
- Validate with Orthogonal Methods : Compare fluorescence-based assays with radiometric or calorimetric (ITC) data.
- Control for Compound Stability : Perform LC-MS to confirm integrity during assays (e.g., hydrolysis of the carboxamide group).
Discrepancies in HMG-CoA reductase inhibitor studies were resolved by controlling for enzyme source and co-factor concentrations .
Q. How can in vivo efficacy be evaluated for this compound in disease models, considering pharmacokinetic challenges?
- Pharmacokinetic (PK) Profiling :
- Measure oral bioavailability in rodents using LC-MS/MS.
- Assess metabolic stability via liver microsome assays (e.g., human/rat CYP450 isoforms).
- Disease Models :
- For CNS targets, use blood-brain barrier (BBB) penetration assays (e.g., PAMPA-BBB).
- In oncology, test xenograft models (e.g., NCI-H1975 NSCLC) with compound administration via osmotic pumps to maintain steady-state levels .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
